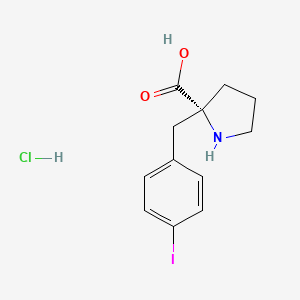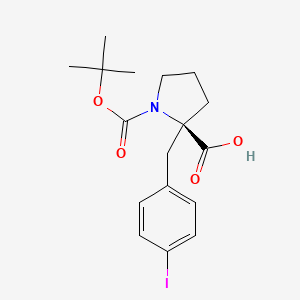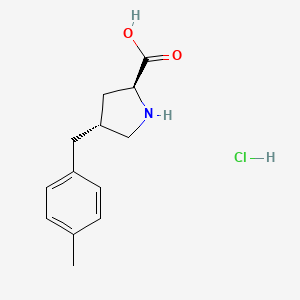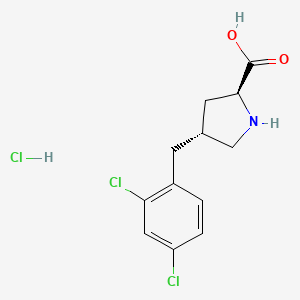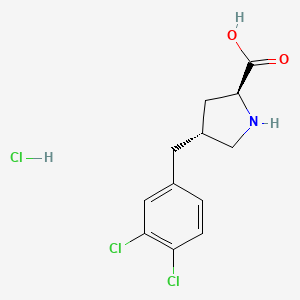![molecular formula C14H11NO2 B1302995 2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitril CAS No. 59167-65-6](/img/structure/B1302995.png)
2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile" is a derivative of benzene, which is a fundamental structure in organic chemistry. The compound features a benzene ring with a hydroxymethyl group and a benzenecarbonitrile moiety linked through an ether bond. This structure is related to phenolic compounds, which are of significant interest due to their potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related phenolic compounds has been demonstrated through various methods. For instance, photocatalytic hydroxylation of benzene to phenol using dioxygen as an oxidant has been achieved with a cyano-bridged polynuclear metal complex, which could potentially be adapted for the synthesis of compounds similar to "2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile" . Additionally, direct hydroxylation of benzene to phenol has been catalyzed by nickel complexes supported by pyridylalkylamine ligands, which could offer a pathway to introduce the hydroxymethyl group . Moreover, a concise synthesis of 2-(2-hydroxyphenyl)acetonitriles, which are structurally related to the target compound, has been developed through the reaction of trimethylsilyl cyanide with o-quinone methides .
Molecular Structure Analysis
The molecular structure of "2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile" would likely exhibit characteristics similar to those of related compounds. For example, the crystal structures of nickel complexes with ligands containing 2-hydroxyphenyl groups have been determined, providing insights into the coordination environment and potential reactivity of such phenolic compounds . The molecular structure of the target compound would be expected to show a planar aromatic system with potential for electronic delocalization and specific reactivity due to the presence of the hydroxymethyl and nitrile groups.
Chemical Reactions Analysis
The chemical reactivity of phenolic compounds and their derivatives, including those containing nitrile groups, involves various types of reactions. For instance, the hydroxymethyl group could undergo further functionalization or serve as a precursor to other chemical transformations. The nitrile group could be involved in reactions such as hydrolysis to carboxylic acids or reduction to primary amines . The ether linkage in the compound may also influence its reactivity, potentially affecting the electron distribution and reactivity of the phenolic ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile" would be influenced by its functional groups and molecular structure. The presence of the hydroxymethyl group could affect the compound's solubility in polar solvents, while the nitrile group could contribute to its reactivity with nucleophiles. The aromatic rings would contribute to the compound's UV-Vis absorption properties, making it potentially useful for optical applications. The compound's melting and boiling points, as well as its stability, would be determined by the intermolecular interactions and the rigidity of the molecular structure .
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitril: wird in der Proteomik eingesetzt, der groß angelegten Untersuchung von Proteinen, ihren Strukturen und Funktionen. Die Verbindung kann verwendet werden, um Proteine oder Peptide zu modifizieren, um ihre Interaktion mit anderen Molekülen, ihre Stabilität und Aktivität in biologischen Systemen zu untersuchen .
Pharmazeutische Prüfung
In der pharmazeutischen Industrie dient diese Chemikalie als Referenzstandard für die Arzneimittelformulierung und Qualitätskontrolle. Ihre Eigenschaften tragen dazu bei, die Konsistenz und Wirksamkeit von pharmazeutischen Produkten zu gewährleisten .
Landwirtschaftliche Chemie
Die Rolle der Verbindung in der Landwirtschaft ist mit der Entwicklung neuer Agrochemikalien verbunden. Ihre strukturellen Eigenschaften können analysiert werden, um Moleküle zu entwickeln, die als Wachstumspromotoren oder Pestizide wirken können .
Materialwissenschaften
In der Materialwissenschaft könnte This compound ein Vorläufer für die Synthese neuartiger Materialien mit potenziellen Anwendungen in der Elektronik, Beschichtung oder als funktionelle Additive sein .
Umweltwissenschaften
Diese Verbindung kann in der Umweltforschung verwendet werden, um Sensoren oder Indikatoren zur Überwachung von Schadstoffen zu entwickeln. Ihre Reaktivität mit verschiedenen Umweltfaktoren kann untersucht werden, um Veränderungen in Ökosystemen zu erkennen .
Biochemie
Biochemiker könnten die Verwendung dieser Verbindung in Enzymhemmungsstudien oder als Baustein für die Synthese komplexer Biomoleküle untersuchen, die natürliche Prozesse nachahmen oder in Stoffwechselwege eingreifen können .
Pharmakologie
In der Pharmakologie kann die Verbindung auf ihr therapeutisches Potenzial untersucht werden. Ihre Interaktion mit biologischen Zielstrukturen kann zur Entwicklung neuer Medikamente oder therapeutischer Strategien führen .
Analytische Chemie
Analytische Chemiker können This compound bei der Entwicklung neuer analytischer Methoden einsetzen. Es könnte als Standard zur Kalibrierung von Instrumenten oder zur Entwicklung neuer Nachweismethoden verwendet werden .
Chemieingenieurwesen
Schließlich sind in der Verfahrenstechnik Eigenschaften dieser Verbindung wie Schmelzpunkt, Siedepunkt und Dichte entscheidend für die Prozessgestaltung und -optimierung bei der Produktion von Chemikalien .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(hydroxymethyl)phenoxy]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,16H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBJBTJQWREABX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=CC=CC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376900 |
Source


|
| Record name | 2-[2-(Hydroxymethyl)phenoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59167-65-6 |
Source


|
| Record name | 2-[2-(Hydroxymethyl)phenoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






